(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Description
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[321]octane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(12-23)13-24(23)22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKYEBMYXINBO-CMJOXMDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid: Lacks the Fmoc protecting group, making it less versatile in synthetic applications.
(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the Fmoc protecting group in (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can be advantageous in drug design.
Biological Activity
The compound (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a member of the azabicyclo family, which has garnered attention in pharmaceutical research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and its role as a potential drug candidate.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 363.4064 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse pharmacological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the fluorenylmethoxycarbonyl group. For instance, derivatives of 9H-fluoren-9-one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the structure enhances the antimicrobial efficacy by improving the interaction with bacterial cell membranes.
Cytotoxicity
Research indicates that certain derivatives of azabicyclo compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . The specific azabicyclo structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial activity of various fluorenyl derivatives against both planktonic and biofilm-forming bacteria. The results indicated that modifications to the aryl moiety significantly influenced the spectrum and intensity of antimicrobial action. Compounds with specific substituents demonstrated enhanced activity against resistant strains .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of azabicyclo compounds on human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 20 | Necrosis |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial cells and cancer cells. The compound's structural features allow it to penetrate cellular membranes effectively, leading to disruption of essential cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
